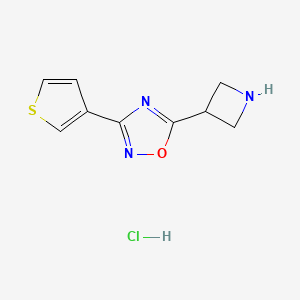

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride

Description

Historical Context of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle represents one of the most historically significant five-membered aromatic rings in heterocyclic chemistry, with its discovery dating back to 1884 when Tiemann and Krüger first achieved its synthesis. Initially classified as azoxime or furo[ab1]diazole, this heterocyclic system remained relatively unexplored for nearly eight decades following its initial preparation. The turning point in 1,2,4-oxadiazole research occurred in the early 1940s when systematic biological activity studies began to reveal the remarkable pharmacological potential of derivatives containing this ring system.

The subsequent decades witnessed an exponential growth in research interest, culminating in the development of the first commercial drug containing the 1,2,4-oxadiazole unit - oxolamine - which was introduced to the pharmaceutical market as a cough suppressant. The historical trajectory of 1,2,4-oxadiazole research demonstrates a clear evolution from academic curiosity to practical therapeutic application, establishing the foundation for contemporary investigations into more complex derivatives such as 5-azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride.

Scientific attention toward 1,2,4-oxadiazole applications has notably doubled within the last fifteen years, reflecting the growing recognition of their unique bioisosteric properties and unusually wide spectrum of biological activities. This heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its capacity for specific interactions such as hydrogen bonding, making it a particularly useful alternative when instability of these functional groups is observed.

Significance of Thienyl-Oxadiazole Derivatives in Chemical Science

Thiophene derivatives, including those incorporated into oxadiazole frameworks, constitute one of the most important classes of heterocycles in contemporary medicinal chemistry due to their exceptional pharmaceutical properties. The combination of thiophene and oxadiazole moieties has been extensively documented to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This synergistic relationship between the two heterocyclic systems has established thienyl-oxadiazole derivatives as privileged scaffolds in drug discovery programs.

The significance of thienyl-oxadiazole derivatives extends beyond their individual biological activities to encompass their unique physicochemical properties. Research has demonstrated that the presence of the thiophene ring enhances the lipophilic properties of molecules, facilitating crossing through biological membranes of microorganisms and subsequently inhibiting their growth. This property has been particularly valuable in the development of antimicrobial agents, where membrane penetration represents a critical factor in therapeutic efficacy.

Comprehensive antimicrobial screening studies have revealed that thienyl-oxadiazole compounds demonstrate notable activities against both gram-positive and gram-negative bacteria, as well as various fungal species. Particularly noteworthy are findings showing that these derivatives exhibit activity against challenging pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The structural optimization of these compounds has led to the identification of derivatives with activities superior to standard antibiotics such as ciprofloxacin against specific bacterial strains.

Position of Azetidinyl-Substituted Oxadiazoles in Heterocyclic Chemistry

Azetidines represent a unique class of four-membered nitrogen-containing saturated heterocycles that have remained relatively unexplored in pharmaceutical research due to the substantial synthetic challenges associated with their preparation. Despite these synthetic difficulties, compounds containing the azetidine moiety have demonstrated diverse pharmacological activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist activities.

The incorporation of azetidine units into oxadiazole frameworks represents a sophisticated approach to heterocyclic drug design, leveraging the complementary properties of both ring systems. Recent breakthrough research has identified azetidinyl oxadiazoles as moieties that selectively react with cysteine through a ring-opening-based mechanism, demonstrating their capability to covalently engage cysteine residues broadly across the human proteome. This unique reactivity profile positions azetidinyl-substituted oxadiazoles as valuable tools for chemical biology applications and potential therapeutic interventions.

High-throughput screening using scalable thiol reactivity profiling has confirmed that azetidinyl oxadiazoles exhibit considerably detuned reactivity compared to other electrophilic reactive groups, suggesting a more selective and potentially safer therapeutic profile. The molecular rigidity, chemical stability, and favorable biological properties of azetidine-containing compounds have established this scaffold as a valuable framework that continues to attract medicinal chemistry researchers.

Current Research Landscape on 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole Derivatives

Contemporary research on 5-azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole derivatives represents the convergence of three major areas of heterocyclic chemistry: oxadiazole pharmacology, thiophene medicinal chemistry, and azetidine synthetic methodology. The compound 5-(azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole hydrochloride exemplifies this multidisciplinary approach with its molecular formula C₉H₁₀ClN₃OS and molecular weight of 243.71 grams per mole.

Current investigations into this compound class focus on understanding the unique properties conferred by the hydrochloride salt formation, which enhances solubility in water and may significantly influence pharmacokinetic properties. The hydrochloride salt form represents a strategic pharmaceutical modification that addresses the inherent lipophilicity challenges associated with multi-heterocyclic systems while maintaining the biological activity of the parent compound.

Research efforts have particularly concentrated on elucidating structure-activity relationships within this compound class, with emphasis on understanding how the spatial arrangement of the three heterocyclic components influences biological activity. The methyl substitution at the 3-position of related oxadiazole derivatives has been shown to affect electronic characteristics and reactivity, providing valuable insights for the optimization of azetidinyl-thienyl-oxadiazole systems.

Recent synthetic advances have enabled more efficient preparation of these complex heterocyclic systems through improved cyclization methodologies and innovative coupling strategies. These developments have facilitated the preparation of diverse libraries of azetidinyl-thienyl-oxadiazole derivatives for systematic biological evaluation and mechanistic studies.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS.ClH/c1-2-14-5-6(1)8-11-9(13-12-8)7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAHHGGFIBLWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=CSC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction (Ugi-Tetrazole Formation)

- Amines: e.g., piperidine derivatives.

- Aldehydes/Ketones: e.g., 3-phenylpropanal, formaldehyde.

- Isocyanides: e.g., tert-octyl or tert-butyl isocyanide.

- Azides: Trimethylsilyl azide (TMSN₃).

- Solvent: Methanol (MeOH).

- Temperature: Room temperature (~25°C).

- Time: Approximately 12 hours.

- Molar ratios: Typically, equimolar amounts of amine, aldehyde, and isocyanide, with azide in slight excess (1.1 equivalents).

- Formation of a Ugi tetrazole intermediate with high yields (~85%) under optimized conditions.

Deprotection of the Tetrazole Intermediate

- 4 N HCl in dioxane.

- Temperature: Room temperature.

- Duration: 12 hours.

- To cleave the tert-octyl or tert-butyl protecting groups, generating the free tetrazole necessary for cyclization.

- The tert-octyl isocyanide-derived intermediates showed better deprotection efficiency compared to tert-butyl counterparts, which required harsher conditions.

Cyclization via Huisgen Reaction

- Deprotected tetrazole intermediate.

- Acyl chloride (e.g., 2,6-dichlorobenzoyl chloride).

- Solvent: Pyridine (0.5 M concentration).

- Temperature: 120°C.

- Time: 8 hours.

- Molar ratio: 1:1.5 (tetrazole:acyl chloride).

| Entry | Equiv of Acyl Chloride | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | Pyridine | 100 | 6 | 30 |

| 2 | 1.2 | Pyridine | 100 | 6 | 38 |

| 3 | 1.2 | Pyridine | 110 | 8 | 44 |

| 4 | 1.2 | Pyridine | 120 | 8 | 50 |

| 6 | 1.5 | Pyridine | 120 | 8 | 75 |

The optimal conditions identified were 1.5 equivalents of acyl chloride in pyridine at 120°C for 8 hours, yielding the desired oxadiazole in up to 75%.

Scope and Functional Group Tolerance

Research demonstrates that this methodology tolerates a broad range of functional groups and substituents:

| Substituents | Types of Aldehydes/Ketones | Types of Amines | Yields (%) | Remarks |

|---|---|---|---|---|

| Aromatic (chloro, methyl) | 3-phenylpropanal, substituted benzaldehydes | Secondary amines (piperidine, morpholine) | 39–80 | Good tolerance for electronic effects |

| Heterocyclic | Pyridine aldehyde | Various secondary amines | 45–78 | Compatibility with heterocycles |

| Aliphatic | Formaldehyde, isobutyraldehyde | Diverse amines | 50–80 | Efficient formation of diverse derivatives |

- The method is robust across various aldehydes and amines.

- Electron-withdrawing and electron-donating groups are well tolerated.

- The reaction proceeds efficiently with heterocyclic aldehydes, expanding chemical diversity.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ugi Reaction | Amine, aldehyde, isocyanide, TMSN₃ | MeOH | Room temp | 12 h | 85 | High efficiency, functional group tolerant |

| Deprotection | HCl in dioxane | - | Room temp | 12 h | Quantitative | Effective for tert-octyl groups |

| Cyclization | Tetrazole, acyl chloride | Pyridine | 120°C | 8 h | Up to 75 | Optimized for high yield |

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with serotonin receptors, making it a candidate for the treatment of neurological disorders. Research indicates that compounds with oxadiazole moieties can exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Studies

- Serotonin Receptor Modulation : A study demonstrated that derivatives of oxadiazole compounds could effectively modulate serotonin receptors, influencing neurotransmitter pathways and potentially alleviating symptoms of depression and anxiety.

- Antimicrobial Activity : Another case study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Biological Studies

Biological Activity

The compound is utilized in biological studies to understand its interaction with biomolecules. Its thienyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability in biological systems.

Research Findings

- Enzyme Inhibition : Preliminary studies have shown that 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

- Cell Viability Assays : In vitro studies have assessed the compound's cytotoxicity on cancer cell lines, revealing promising results that warrant further exploration into its anticancer properties .

Chemical Research

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. It can be employed to create more complex molecules through various chemical reactions such as oxidation and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of thienyl to sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Reduction of oxadiazole ring to amines | LiAlH4, NaBH4 |

| Substitution | Nucleophilic or electrophilic substitution at thienyl group | Halogens, alkylating agents |

Industrial Applications

Chemical Manufacturing

In the industrial sector, 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for the development of novel compounds with enhanced efficacy and specificity.

Safety and Handling

As with many chemical compounds used in research and industry, appropriate safety measures should be taken when handling 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride. It is classified as a hazardous material and must be stored under controlled conditions to prevent degradation .

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. For instance, it may modulate serotonin receptors, influencing neurotransmitter pathways and exerting effects on the central nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents at the 3-position of the oxadiazole ring and modifications to the azetidine moiety. Below is a comparative analysis:

Key Observations:

- Aromatic vs. Heteroaromatic Substituents : The 3-thienyl group (electron-rich sulfur heterocycle) may enhance binding to biological targets via π-π stacking or sulfur interactions, unlike phenyl or benzyl groups .

- Solubility : The 2-methoxyethyl analog demonstrates improved aqueous solubility due to its ether linkage, a feature absent in the thienyl derivative .

Pharmacological and Physicochemical Properties

Cytotoxic Activity:

- Mechanistic Insights : Oxadiazoles with thienyl substituents are hypothesized to inhibit kinases or DNA repair enzymes, similar to 3,5-diaryl-1,2,4-oxadiazoles .

Stability and Bioavailability:

Biological Activity

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12ClN3OS

- CAS Number : 1351644-48-8

This structure features a five-membered oxadiazole ring, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of 1,2,4-oxadiazoles can be achieved through various methods. Common approaches include:

- Microwave-Assisted Synthesis : This method allows for the rapid formation of oxadiazole derivatives with high yields and reduced solvent use .

- Conventional Heating : Traditional methods often involve heating aryl-nitriles with hydroxylamine in the presence of a catalyst .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole have shown efficacy in inducing apoptosis in cancer cell lines such as MCF-7. This is attributed to increased p53 expression and caspase-3 activation .

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties:

- Tyrosinase Inhibition : Certain derivatives exhibited high tyrosinase inhibitory activity, with IC50 values as low as 0.87 µM. This suggests potential applications in treating hyperpigmentation disorders .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of oxadiazole derivatives:

- Activity Against Mycobacterium tuberculosis : Some derivatives showed promising results against resistant strains of Mtb, indicating their potential as new anti-TB agents .

Case Study 1: Anticancer Mechanisms

A study evaluated the apoptotic effects of 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole on breast cancer cell lines. The findings revealed that this compound led to significant increases in apoptotic markers compared to controls. The study emphasized the importance of structural modifications to enhance biological activity further.

| Compound | Cell Line | Apoptosis Induction (%) |

|---|---|---|

| 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-Oxadiazole | MCF-7 | 75% |

| Control | MCF-7 | 20% |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited MIC values significantly lower than traditional antibiotics.

| Compound | MIC (µg/mL) | Resistance Mechanism |

|---|---|---|

| 5-Azetidin Derivative | 0.008 | Unique resistance mechanism |

| Ampicillin | 0.25 | Standard resistance |

Q & A

Q. How can researchers resolve spectral overlaps in NMR data for this heterocyclic system?

- Methodology :

- Selective Decoupling : Suppress signals from non-target protons (e.g., thiophene ring) to clarify azetidine peaks.

- Dynamic NMR : Analyze temperature-dependent shifts to probe ring puckering or conformational exchange .

Experimental Design Challenges

Q. What steps mitigate side reactions during oxadiazole ring formation?

Q. How can researchers validate the role of the hydrochloride counterion in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.